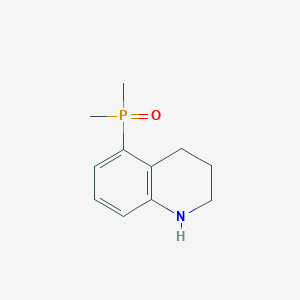

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is a chemical compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol This compound is known for its unique structure, which includes a phosphine oxide group attached to a tetrahydroquinoline ring

准备方法

The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

化学反应分析

Chemical Reactions of Phosphine Oxides

Phosphine oxides are known for their stability and versatility in various chemical reactions. They can participate in reactions such as nucleophilic substitution, addition reactions, and as catalysts or ligands in metal-catalyzed reactions.

Reaction Types:

-

Nucleophilic Substitution : Phosphine oxides can undergo nucleophilic substitution reactions, where the phosphorus atom acts as a center for nucleophilic attack.

-

Addition Reactions : They can participate in addition reactions, such as hydrophosphinylation, where a phosphine oxide adds across a double or triple bond.

-

Catalysis : Phosphine oxides can act as ligands in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalyst.

Data and Research Findings

While specific data on dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is limited, related phosphine oxides have shown interesting properties. For example, indenoquinoline phosphine oxides have been studied for their biological activity as topoisomerase inhibitors .

Table: Comparison of Phosphine Oxide Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Tetrahydroquinoline backbone with dimethylphosphine oxide | Different substitution pattern affecting reactivity |

| Diphenyl(1H-indol-3-yl)phosphine oxide | Indole ring system | Potentially different catalytic behavior |

| 1-(Dimethylphosphino)-2-methylpyrrole | Pyrrole instead of quinoline | Exhibits different biological properties |

科学研究应用

Applications in Medicinal Chemistry

Anticancer Activity : Research indicates that DMTQPO exhibits potential anticancer properties. In vitro studies have demonstrated its ability to influence enzyme activity and modulate cellular pathways associated with cancer progression. For instance, compounds similar to DMTQPO have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells .

Mechanism of Action : The mechanism involves interaction with specific enzymes and proteins within cancerous cells. DMTQPO can alter enzyme conformation and activity, potentially leading to apoptosis in cancer cells. This suggests its utility in developing novel therapeutic agents targeting specific biochemical pathways involved in tumor growth.

Catalytic Applications

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide serves as an effective catalyst in various organic transformations. Its phosphorus atom can stabilize transition states and activate substrates for chemical reactions. Notably, it has been utilized in:

- Redox Reactions : DMTQPO can facilitate electron transfer processes crucial for organic synthesis.

- Substitution Reactions : The compound participates in nucleophilic substitution reactions, allowing for the formation of new carbon-phosphorus bonds.

Biological Research

DMTQPO's interaction with biological macromolecules highlights its potential as a research tool in biochemistry:

- Enzyme Modulation : Studies have shown that DMTQPO can modulate the activity of specific enzymes, which may lead to insights into enzyme regulation and function.

- Antimicrobial Properties : Preliminary investigations suggest that DMTQPO may possess antimicrobial activity, warranting further exploration for potential therapeutic uses.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of DMTQPO derivatives on various cell lines using the MTT assay, several compounds exhibited significant cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil. The results indicated that these compounds could induce apoptosis through specific cellular pathways.

Case Study 2: Catalytic Efficiency

DMTQPO was tested as a catalyst in organic synthesis reactions involving oxidation and substitution mechanisms. The results showed enhanced reaction rates and yields compared to traditional catalysts, demonstrating its effectiveness in facilitating complex chemical transformations.

作用机制

The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. The tetrahydroquinoline ring may also contribute to the compound’s biological activity by interacting with cellular components .

相似化合物的比较

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities and used in medicinal chemistry.

4-Hydroxy-2-quinolones: These compounds have interesting pharmaceutical and biological activities and are valuable in drug research and development. The uniqueness of this compound lies in its specific structure, which combines a phosphine oxide group with a tetrahydroquinoline ring, offering distinct chemical and biological properties.

生物活性

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide (referred to as DMTQPO) is a phosphine oxide compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of DMTQPO, including its interactions with enzymes and proteins, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMTQPO is characterized by a tetrahydroquinoline moiety combined with a dimethylphosphine oxide group. Its molecular formula is C₁₁H₁₆NOP, and it has a molecular weight of 209.22 g/mol. The presence of both phosphorus and nitrogen functionalities within its structure contributes to its reactivity and biological activity.

The biological activity of DMTQPO is primarily attributed to its ability to interact with various biological macromolecules. The phosphine oxide group can act as a ligand, binding to metal ions and influencing biochemical processes. Additionally, the tetrahydroquinoline ring may facilitate interactions with cellular components, potentially modulating enzyme activities and protein functions.

Enzyme Interaction

Research indicates that DMTQPO can significantly influence enzyme activity. Studies have shown that it interacts with specific enzymes, altering their conformation and function. This modulation could lead to therapeutic applications in targeting specific biochemical pathways.

Antimicrobial and Anticancer Properties

DMTQPO has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that the compound exhibits activity against various pathogens and cancer cell lines, making it a candidate for further exploration in drug development.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of DMTQPO on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

- Enzyme Modulation : Another investigation focused on the interaction of DMTQPO with a specific enzyme involved in metabolic pathways. The findings revealed that the compound could enhance or inhibit enzyme activity, suggesting its role as a biochemical modulator.

Comparative Analysis with Similar Compounds

DMTQPO shares structural similarities with other phosphine oxides and tetrahydroquinoline derivatives. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Dimethyl(1,2,3,4-tetrahydroisoquinolin-7-yl)phosphine oxide | Isoquinoline instead of quinoline | Potentially different biological activity due to structural variation |

| 1-(Dimethylamino)-2-(dimethylphosphino)ethanol | Phosphorus-containing amino alcohol | Different functional groups may lead to varied reactivity |

| 1-Hydroxy-2-(dimethylphosphino)ethane | Hydroxy group addition | May exhibit different solubility and reactivity profiles |

Synthesis Methods

The synthesis of DMTQPO typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under controlled conditions. Various methods have been reported in the literature for efficient synthesis:

- N-acyliminium ion strategy : Utilizing N-acyliminium ions as precursors allows for the incorporation of phosphonate functionality into the target compound.

- Reduction techniques : The reduction of carbonyl groups in intermediates followed by reaction with phosphites has been successfully employed to synthesize DMTQPO.

属性

IUPAC Name |

5-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFRULGIFHYVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC2=C1CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。